ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
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Overview
Description
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a complex organic compound with a molecular formula of C18H22N4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves multiple steps, starting from the appropriate precursors. One common synthetic route includes the cyclization of a triazole and thiadiazine moiety, followed by esterification to introduce the ethyl acetate group . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, enhancing its inhibitory effect .
Comparison with Similar Compounds
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but different substituents, leading to variations in pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Different isomeric form with distinct chemical properties and applications.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a complex organic compound that exhibits notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both triazole and thiadiazine moieties. Its molecular formula is C18H22N4O2S, with a molecular weight of approximately 358.5 g/mol. The tert-butylphenyl group enhances its hydrophobic properties, which is significant for its biological interactions .
Synthesis
The synthesis of this compound typically involves several steps that include nucleophilic substitutions and cyclization reactions. These transformations leverage the compound's functional groups to yield the final product under acidic or basic conditions.
Antiviral and Antimicrobial Properties
Research indicates that compounds within the triazolo-thiadiazine class exhibit significant biological activities. This compound has shown promising antiviral and antimicrobial properties in vitro. Studies have demonstrated its effectiveness against various pathogens:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication by interacting with specific enzymes or receptors involved in this process.
- Antimicrobial Activity : The compound has displayed activity against a range of bacterial strains and fungi .
Cytotoxicity and Apoptosis Induction
This compound has also been investigated for its potential as an anticancer agent . It acts as an activator of caspases and an inducer of apoptosis in cancer cells. This mechanism is crucial for eliminating unwanted cells in various cancers .
Comparative Analysis with Related Compounds
A comparison with other compounds in the triazole-thiadiazine family highlights this compound's unique profile:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate | Methyl group instead of tert-butyl | Moderate antimicrobial activity |
4-(3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)aniline | Thiophene substitution | Antiviral properties |
N,N-diethyl-4-[3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline | Dimethoxy substitution | Enhanced antifungal activity |
This table illustrates how the tert-butyl substitution contributes to its distinctive biological profile and potential therapeutic applications.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Activity : Research has shown that related triazole derivatives exhibit moderate anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. These findings suggest a broader potential for this compound within oncology .
- Antimicrobial Efficacy : In a study evaluating various triazole derivatives against Mycobacterium tuberculosis, some compounds exhibited significant antibacterial activity comparable to standard treatments like rifampicin. This positions this compound as a candidate for further exploration in antimicrobial therapies .
Properties
CAS No. |
571917-29-8 |
---|---|
Molecular Formula |
C18H22N4O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate |
InChI |
InChI=1S/C18H22N4O2S/c1-5-24-15(23)10-14-11-25-17-20-19-16(22(17)21-14)12-6-8-13(9-7-12)18(2,3)4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
OVKGAOZDROEACM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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